molecular formula C22H23NO5S2 B11624275 (5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(2,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(2,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B11624275
M. Wt: 445.6 g/mol
InChI Key: ZCOMHGGFCGFOJS-NDENLUEZSA-N
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Description

The compound (5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(2,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a thiazolidinone derivative Thiazolidinones are a class of heterocyclic compounds containing a thiazolidine ring, which is a five-membered ring with sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(2,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the following steps:

    Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by the reaction of a suitable amine with carbon disulfide and an α-halo ketone. This reaction forms the thiazolidine ring with a sulfanylidene group.

    Introduction of Dimethoxyphenyl Groups: The dimethoxyphenyl groups can be introduced through a nucleophilic substitution reaction, where the thiazolidinone core reacts with 3,4-dimethoxyphenyl ethyl halide and 2,4-dimethoxybenzaldehyde under basic conditions.

    Formation of the Final Compound: The final step involves the condensation of the intermediate with 2,4-dimethoxybenzaldehyde to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring, potentially converting it to a hydroxyl group.

    Substitution: The aromatic rings with methoxy groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives of the thiazolidinone ring.

    Substitution: Nitrated or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, thiazolidinone derivatives have been studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This specific compound could be investigated for similar activities.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Thiazolidinones have been explored for their ability to modulate various biological targets, and this compound could be a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique chemical properties might make it suitable for specialized applications in materials science or catalysis.

Mechanism of Action

The mechanism of action of (5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(2,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one would depend on its specific biological or chemical context. Generally, thiazolidinones can interact with various molecular targets, such as enzymes or receptors, through their sulfur and nitrogen atoms. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(2,4-dimethoxyphenyl)methylidene]-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(2,4-dimethoxyphenyl)methylidene]-2-oxo-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(2,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one lies in its specific substitution pattern and the presence of the sulfanylidene group. This structural feature can influence its reactivity and interaction with biological targets, potentially leading to unique biological activities compared to other thiazolidinone derivatives.

This detailed article provides a comprehensive overview of the compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H23NO5S2

Molecular Weight

445.6 g/mol

IUPAC Name

(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(2,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H23NO5S2/c1-25-16-7-6-15(18(13-16)27-3)12-20-21(24)23(22(29)30-20)10-9-14-5-8-17(26-2)19(11-14)28-4/h5-8,11-13H,9-10H2,1-4H3/b20-12-

InChI Key

ZCOMHGGFCGFOJS-NDENLUEZSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC3=CC(=C(C=C3)OC)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC3=CC(=C(C=C3)OC)OC)OC

Origin of Product

United States

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